molecular formula C8H6F3NO B8808252 2-(trifluoromethyl)benzaldehyde oxime

2-(trifluoromethyl)benzaldehyde oxime

Cat. No. B8808252
M. Wt: 189.13 g/mol
InChI Key: GBZLIAANNYDSOB-UHFFFAOYSA-N
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Patent
US09132126B2

Procedure details

2-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol) was dissolved in ethanol (200 mL), and added with sodium hydroxide (12.00 g, 300.0 mmol) dissolved in purified water (50 mL). Hydrochloric acid hydroxylamine (16.68 g, 240 mmol) dissolved in purified water (50 mL) was added thereto, followed by stirring for 3 hours. After the reaction was completed, the resultant product was added with ice. The produced solid was filtered, washed with purified water (600 mL), and dried so as to provide a white solid required compound (32.15 g, 171 mmol, 85%).
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[OH-:13].[Na+].[NH2:15]O.Cl>C(O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[N:15][OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
34.82 g
Type
reactant
Smiles
FC(C1=C(C=O)C=CC=C1)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.68 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The produced solid was filtered
WASH
Type
WASH
Details
washed with purified water (600 mL)
CUSTOM
Type
CUSTOM
Details
dried so as

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=C(C=NO)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 171 mmol
AMOUNT: MASS 32.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09132126B2

Procedure details

2-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol) was dissolved in ethanol (200 mL), and added with sodium hydroxide (12.00 g, 300.0 mmol) dissolved in purified water (50 mL). Hydrochloric acid hydroxylamine (16.68 g, 240 mmol) dissolved in purified water (50 mL) was added thereto, followed by stirring for 3 hours. After the reaction was completed, the resultant product was added with ice. The produced solid was filtered, washed with purified water (600 mL), and dried so as to provide a white solid required compound (32.15 g, 171 mmol, 85%).
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=O.[OH-:13].[Na+].[NH2:15]O.Cl>C(O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH:5]=[N:15][OH:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
34.82 g
Type
reactant
Smiles
FC(C1=C(C=O)C=CC=C1)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
16.68 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The produced solid was filtered
WASH
Type
WASH
Details
washed with purified water (600 mL)
CUSTOM
Type
CUSTOM
Details
dried so as

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=C(C=NO)C=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 171 mmol
AMOUNT: MASS 32.15 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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